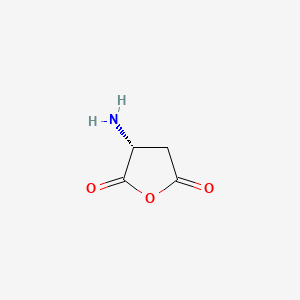
(R)-3-Aminodihydrofuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Aminodihydrofuran-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a furan ring with an amino group and two keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminodihydrofuran-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with a suitable dehydrating agent under controlled conditions to form the furan ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminodihydrofuran-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Aminodihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted furan compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Aminodihydrofuran-2,5-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for further investigation in biochemical assays.
Medicine
In medicinal chemistry, ®-3-Aminodihydrofuran-2,5-dione derivatives are explored for their potential therapeutic properties. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.
Mécanisme D'action
The mechanism of action of ®-3-Aminodihydrofuran-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminofuran-2,5-dione: Lacks the stereochemistry of the ®-isomer.
3-Aminotetrahydrofuran-2,5-dione: Contains an additional hydrogenation of the furan ring.
3-Aminopyrrolidine-2,5-dione: Features a pyrrolidine ring instead of a furan ring.
Uniqueness
®-3-Aminodihydrofuran-2,5-dione is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C4H5NO3 |
|---|---|
Poids moléculaire |
115.09 g/mol |
Nom IUPAC |
(3R)-3-aminooxolane-2,5-dione |
InChI |
InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2/t2-/m1/s1 |
Clé InChI |
GWKOSRIHVSBBIA-UWTATZPHSA-N |
SMILES isomérique |
C1[C@H](C(=O)OC1=O)N |
SMILES canonique |
C1C(C(=O)OC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




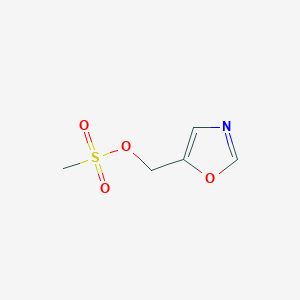

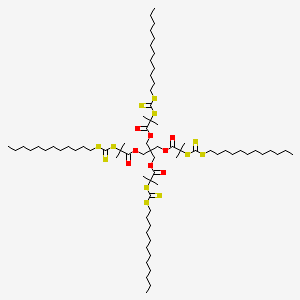
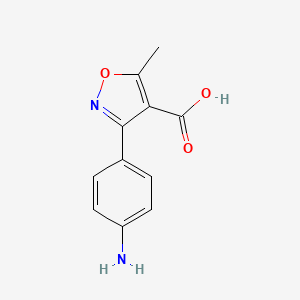
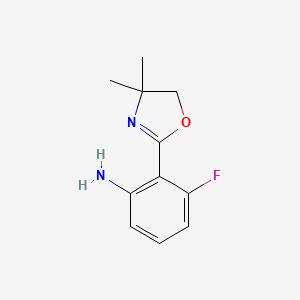

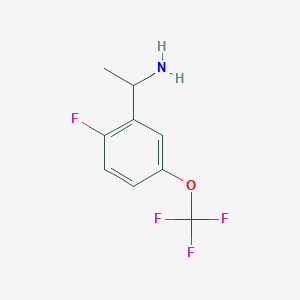

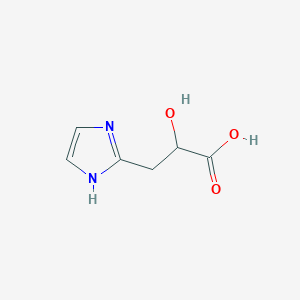
![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)


